molecular formula C16H14N2O3S B3986972 1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione

1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione

Cat. No.: B3986972
M. Wt: 314.4 g/mol
InChI Key: NECVQAJOWJVOLO-UHFFFAOYSA-N
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Description

1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine-2,5-dione core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the methoxyphenyl and pyridinylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione analogs: Compounds with similar core structures but different substituents.

    Pyrrolidine-2,5-dione derivatives: Molecules with variations in the pyrrolidine-2,5-dione core.

    Methoxyphenyl and pyridinylsulfanyl compounds: Compounds featuring either methoxyphenyl or pyridinylsulfanyl groups.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-21-12-6-4-5-11(9-12)18-15(19)10-13(16(18)20)22-14-7-2-3-8-17-14/h2-9,13H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECVQAJOWJVOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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